N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide
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Overview
Description
N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group, a methylpropyl chain, and an iodine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzoic acid and 3-(dimethylamino)-2-methylpropylamine.
Amide Formation: The 4-iodobenzoic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-(dimethylamino)-2-methylpropylamine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The dimethylamino group can be oxidized to form N-oxides or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted benzamides depending on the nucleophile used.
Oxidation: N-oxides of the dimethylamino group.
Reduction: Secondary amines derived from the reduction of the dimethylamino group.
Scientific Research Applications
N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic or photonic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with proteins or nucleic acids, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]-4-iodobenzamide
- N-[3-(dimethylamino)-2-methylpropyl]-4-bromobenzamide
- N-[3-(dimethylamino)-2-methylpropyl]-4-chlorobenzamide
Uniqueness
N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine or chlorine analogs. The iodine atom can engage in stronger halogen bonding interactions, making this compound particularly useful in applications requiring specific molecular recognition.
Properties
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2O/c1-10(9-16(2)3)8-15-13(17)11-4-6-12(14)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTQCQKLMZEVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)I)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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